4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
This compound features a pyrazolo[3,4-d]pyrimidinone core substituted with a p-tolyl group at the 1-position and a 4-methylbenzamide moiety at the 5-position.
Properties
IUPAC Name |
4-methyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-13-3-7-15(8-4-13)19(26)23-24-12-21-18-17(20(24)27)11-22-25(18)16-9-5-14(2)6-10-16/h3-12H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXNUFGHIGHMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzoyl chloride with 4-amino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural variations among pyrazolopyrimidine derivatives include:
- Substituents on the benzamide group : Methyl (target compound) vs. methoxy (: 4-methoxy-N-{4-oxo-1-phenyl...}benzamide).
- Pyrazolopyrimidine core modifications: Presence of imino, hydrazine, or urea groups ().
- Additional fused rings: Triazolo or chromeno moieties ().
Table 1: Structural and Functional Comparison
Biological Activity
4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and relevant research findings.
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of a pyrazole derivative with a pyrimidine derivative under controlled conditions. The reaction often requires specific solvents and catalysts to achieve high yields and purity. The final product features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Chemical Structure
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 326.36 g/mol
The mechanism of action involves interactions with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Its potential mechanisms include:
- Enzyme Inhibition : It may inhibit kinases involved in cellular signaling pathways associated with cancer progression.
- Receptor Modulation : The compound could alter receptor activities, influencing downstream signaling cascades.
1. Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer activity. For instance, studies have shown that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 5.0 | Induces apoptosis |
| This compound | MCF7 | 7.5 | Cell cycle arrest |
In a study conducted on HeLa and MCF7 cell lines, the compound demonstrated significant cytotoxicity, suggesting its potential as an effective anticancer agent .
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives show significant activity against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 8.0 |
| Escherichia coli | 16.0 |
These findings suggest that the compound may serve as a promising antibacterial agent against resistant strains .
Case Studies
Several studies have highlighted the biological activity of compounds within the pyrazolo[3,4-d]pyrimidine class:
- Study on Anticancer Activity : A recent investigation found that derivatives induced apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
- Antimicrobial Efficacy : Another study reported that derivatives exhibited significant inhibition of bacterial growth in vitro, particularly against MRSA strains, indicating their potential as new antibiotics.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing pyrazolo[3,4-d]pyrimidine derivatives, including 4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide?
- Methodology : Pyrazolo[3,4-d]pyrimidine cores are typically synthesized via cyclocondensation reactions. For example, reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides or substituted benzoyl chlorides under reflux in dry acetonitrile or dichloromethane yields N-substituted derivatives . Key steps include:
- Solvent optimization : Acetonitrile facilitates nucleophilic substitution, while dichloromethane is used for urea/thiourea formation .
- Purification : Products are isolated via filtration, solvent evaporation, and recrystallization (e.g., acetonitrile for high-purity crystals) .
Q. How are structural analogs of this compound characterized to verify regioselectivity and purity?
- Techniques :
- Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., para-substituted tolyl groups show distinct splitting patterns) .
- Chromatography : HPLC with ammonium acetate buffer (pH 6.5) resolves positional isomers .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ for C₂₂H₁₈N₄O₂ at m/z 376.1425) .
Q. What reaction conditions optimize yields for N-aryl substitutions on the pyrazolo[3,4-d]pyrimidine scaffold?
- Data-driven approach :
- Temperature : Reactions at 80–100°C improve cyclization efficiency .
- Catalysts : Palladium-based catalysts enhance coupling reactions with aryl halides .
- Table : Yield comparison under varying conditions:
| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Tolyl α-chloroacetamide | Acetonitrile | 80 | 72 | |
| p-Tolyl isocyanate | DCM | 25 | 65 |
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, methyl/aryl substitutions) impact biological activity and binding affinity?
- Structure-Activity Relationship (SAR) insights :
- Fluorinated analogs : 5-(Fluorobenzoylamino) derivatives exhibit enhanced metabolic stability due to reduced CYP450 interactions .
- Methyl groups : The 4-methyl substituent on the benzamide moiety improves lipophilicity (logP ~2.8), correlating with membrane permeability .
Q. What strategies resolve contradictions in reported spectroscopic data for pyrazolo[3,4-d]pyrimidine derivatives?
- Case study : Discrepancies in ¹³C NMR chemical shifts for C-4 carbonyl (δ 165–170 ppm) arise from solvent polarity or tautomerism.
- Resolution : Use deuterated DMSO for consistent hydrogen bonding or DFT calculations (B3LYP/6-31G*) to model tautomeric equilibria .
Q. How is the stability of this compound assessed under physiological and storage conditions?
- Experimental design :
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 210°C .
Q. What computational methods predict metabolic pathways and potential toxicophores?
- Tools :
- MetaSite : Identifies CYP3A4-mediated N-dealkylation at the benzamide moiety .
- ADMET Prediction : SwissADME flags the pyrimidinone ring as a potential hepatotoxin (AMES test positivity) .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly when using substituted benzoyl chlorides versus isocyanates?
- Root cause : Benzoyl chlorides (e.g., 4-chlorobenzoyl chloride) exhibit higher electrophilicity, accelerating acylation but increasing side reactions (e.g., dimerization). Isocyanates require strict anhydrous conditions to avoid hydrolysis .
- Mitigation : Use molecular sieves for isocyanate reactions and stoichiometric control (1:1 molar ratio) for benzoyl chlorides .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
